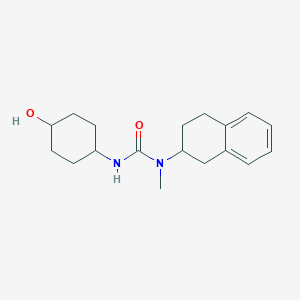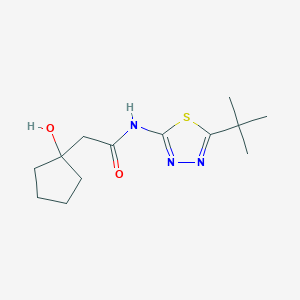![molecular formula C16H20N4O2 B6640138 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide, also known as HIPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of anxiety and seizures. 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to enhance the activity of GABA receptors, leading to a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to reduce anxiety and seizures. 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful scaffold for drug development. 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has also been shown to have low toxicity, which is important for drug development. However, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has some limitations, including its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide. One direction is the development of new drugs based on the 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide scaffold. Another direction is the study of 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide in the treatment of anxiety, seizures, and inflammatory diseases. Finally, the study of 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide in cancer research may lead to the development of new cancer therapies.
Méthodes De Synthèse
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-imidazol-1-ylphenylmethanol with pyrrolidine-1-carboxylic acid to form an intermediate product. This intermediate product is then reacted with formaldehyde to form 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide.
Applications De Recherche Scientifique
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug development, 2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-11-14-5-3-8-20(14)16(22)18-10-13-4-1-2-6-15(13)19-9-7-17-12-19/h1-2,4,6-7,9,12,14,21H,3,5,8,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOOHQZXWQSEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)
